molecular formula C11H8F6OS B14075091 1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14075091
M. Wt: 302.24 g/mol
InChI Key: LAAXUDSZEDCMSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one is an organic compound characterized by the presence of trifluoromethyl and trifluoromethylthio groups attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the visible-light-promoted S-trifluoromethylation of thiophenols with trifluoromethyl phenyl sulfone . This reaction can be carried out under photoredox catalyst-free conditions, utilizing visible light irradiation to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethyl and trifluoromethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:

    Medicine: Exploration of its pharmacological properties for drug discovery.

    Industry: Utilized in the production of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)-4-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The trifluoromethyl and trifluoromethylthio groups can enhance the compound’s lipophilicity and metabolic stability, influencing its biological activity. The propan-2-one moiety can participate in various chemical reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

    1-(3-(Trifluoromethyl)phenyl)propan-2-one: Lacks the trifluoromethylthio group, resulting in different chemical properties and reactivity.

    1-(4-(Trifluoromethylthio)phenyl)propan-2-one: Similar structure but with the trifluoromethylthio group in a different position, affecting its reactivity and applications.

Properties

Molecular Formula

C11H8F6OS

Molecular Weight

302.24 g/mol

IUPAC Name

1-[3-(trifluoromethyl)-4-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H8F6OS/c1-6(18)4-7-2-3-9(19-11(15,16)17)8(5-7)10(12,13)14/h2-3,5H,4H2,1H3

InChI Key

LAAXUDSZEDCMSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=CC(=C(C=C1)SC(F)(F)F)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.